Pyruvate

描述

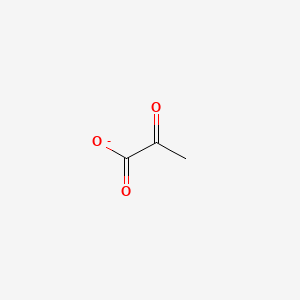

Structure

2D Structure

3D Structure

属性

CAS 编号 |

57-60-3 |

|---|---|

分子式 |

C3H3O3- |

分子量 |

87.05 g/mol |

IUPAC 名称 |

2-oxopropanoate |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/p-1 |

InChI 键 |

LCTONWCANYUPML-UHFFFAOYSA-M |

SMILES |

CC(=O)C(=O)[O-] |

规范 SMILES |

CC(=O)C(=O)[O-] |

其他CAS编号 |

57-60-3 |

同义词 |

Acid, Pyruvic Pyruvate Pyruvic Acid |

产品来源 |

United States |

Canonical Pathways of Pyruvate Metabolism and Interconversions

Glycolytic Production of Pyruvate

This compound is the final product of glycolysis, a ten-step cytosolic pathway that converts one molecule of glucose into two molecules of this compound. wikipedia.org This process yields a net gain of ATP and NADH, providing energy for the cell. The formation of this compound from phosphoenolthis compound (B93156) (PEP) is the terminal and one of the most energetically significant steps of this pathway.

The final step of glycolysis is catalyzed by the enzyme this compound kinase (PK), which facilitates the transfer of a phosphoryl group from phosphoenolthis compound (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), yielding this compound and adenosine triphosphate (ATP). proteopedia.org This reaction is crucial for the net energy gain in glycolysis.

The catalytic mechanism involves two main steps and requires the presence of specific cations:

Phosphoryl Transfer : The β-phosphoryl oxygen of ADP performs a nucleophilic attack on the phosphorus atom of PEP. This direct transfer results in the formation of ATP and an intermediate, enolthis compound. proteopedia.org The reaction is facilitated by the presence of a divalent cation, typically Mg²⁺, which coordinates with the ADP, and a monovalent cation, usually K⁺, which helps to stabilize the enzyme's active conformation. ebi.ac.uk

Tautomerization : The enolthis compound intermediate is unstable and rapidly and non-enzymatically tautomerizes to the more stable keto form, this compound. proteopedia.org

Regulation of this compound kinase is essential for controlling the glycolytic flux. It is achieved through both allosteric modulation and covalent modification. nih.govjackwestin.com

Allosteric Regulation : The activity of PK is finely tuned by various cellular metabolites. Fructose-1,6-bisphosphate (FBP), an intermediate from earlier in the glycolytic pathway, acts as a potent allosteric activator. nih.gov This is a classic example of feed-forward activation, ensuring that once the committed step of glycolysis is passed, the pathway proceeds to completion. Conversely, high concentrations of ATP and the amino acid alanine (B10760859) act as allosteric inhibitors, signaling that the cell has an adequate energy supply or sufficient biosynthetic precursors. jackwestin.com

Covalent Modification : In the liver, the L-isozyme of this compound kinase is also regulated by phosphorylation. When blood glucose levels are low, the hormone glucagon (B607659) triggers a signaling cascade that leads to the phosphorylation of this compound kinase, rendering it less active. jackwestin.com This inhibition prevents the liver from consuming glucose via glycolysis when it is needed by other tissues, such as the brain. Dephosphorylation reactivates the enzyme. jackwestin.com

| Regulator | Type of Regulation | Effect on this compound Kinase Activity | Physiological Significance |

| Fructose-1,6-bisphosphate (FBP) | Allosteric Activator | Increases | Feed-forward activation to promote glycolytic flux. nih.gov |

| ATP | Allosteric Inhibitor | Decreases | Signals high cellular energy charge, slowing glycolysis. jackwestin.com |

| Alanine | Allosteric Inhibitor | Decreases | Signals an abundance of biosynthetic precursors. jackwestin.com |

| Phosphorylation (L-isozyme) | Covalent Modification | Decreases (Inactivates) | Prevents liver from using glucose when blood glucose is low. jackwestin.com |

The reaction catalyzed by this compound kinase is characterized by a large, negative change in Gibbs free energy (ΔG) under physiological conditions, making it essentially irreversible. nih.gov While the standard free energy change (ΔG°') is -31.4 kJ/mol, the actual free energy change (ΔG) in erythrocytes is approximately -25 kJ/mol. berkeley.edu

This significant release of free energy is primarily due to the tautomerization of the initial product, enolthis compound, into this compound. The enol form is thermodynamically unstable, and its conversion to the more stable keto form is highly exergonic. This large negative ΔG pulls the preceding, less favorable reactions of glycolysis forward and ensures that the pathway proceeds toward this compound formation. nih.gov

The irreversibility of the this compound kinase reaction, along with the hexokinase and phosphofructokinase-1 reactions, serves as a key regulatory point in glycolysis. nih.gov Because this step cannot easily be reversed, the synthesis of glucose from this compound (gluconeogenesis) must employ a different set of enzymes to bypass this energetic barrier. The net energy yield from the conversion of one molecule of glucose to two molecules of this compound in glycolysis is two molecules of ATP and two molecules of NADH. nih.gov

Oxidative Decarboxylation of this compound to Acetyl-CoA: The this compound Dehydrogenase Complex (PDC)

In aerobic conditions, this compound is transported from the cytosol into the mitochondrial matrix. There, it undergoes oxidative decarboxylation to form acetyl-CoA, a reaction catalyzed by the this compound Dehydrogenase Complex (PDC). wikipedia.org This reaction is a critical link between glycolysis and the citric acid cycle, committing the carbon atoms of carbohydrates to either oxidation for energy or synthesis into fatty acids. nih.gov

The PDC is a massive, highly organized multienzyme complex composed of multiple copies of three core enzymes. proteopedia.org In mammals, this structure is built around a central core. nih.gov

E1 (this compound Dehydrogenase) : This component is responsible for the decarboxylation of this compound. Mammalian E1 is a heterotetramer of two α and two β subunits (α₂β₂). proteopedia.org

E2 (Dihydrolipoyl Transacetylase) : E2 forms the structural core of the complex. In eukaryotes, this core consists of 60 E2 molecules arranged in the shape of a pentagonal dodecahedron. nih.govnih.gov E2 also contains the lipoamide (B1675559) swinging arm that transfers intermediates between the active sites.

E3 (Dihydrolipoyl Dehydrogenase) : E3 is responsible for regenerating the oxidized form of the lipoamide cofactor. It is a homodimer. wikipedia.org

E3 Binding Protein (E3BP) : In eukaryotes, an additional protein, E3BP, is present in the core and is required to anchor the E3 enzyme to the E2 core. nih.gov

| Component | Enzyme Name | Primary Function |

| E1 | This compound Dehydrogenase | Decarboxylates this compound. |

| E2 | Dihydrolipoyl Transacetylase | Forms the structural core and transfers the acetyl group to CoA. proteopedia.org |

| E3 | Dihydrolipoyl Dehydrogenase | Re-oxidizes the lipoamide cofactor. proteopedia.org |

| E3BP | E3 Binding Protein | Anchors E3 to the E2 core in eukaryotes. nih.gov |

The conversion of this compound to acetyl-CoA by the PDC involves a sequence of five distinct reactions that require five different coenzymes. themedicalbiochemistrypage.org Three of these coenzymes are prosthetic groups, tightly bound to the enzymes (TPP, lipoamide, FAD), while two act as co-substrates (CoA, NAD⁺). mhmedical.com

The catalytic cycle proceeds as follows:

Decarboxylation : this compound binds to the thiamine (B1217682) pyrophosphate (TPP) cofactor on the E1 subunit and is decarboxylated, releasing CO₂. This forms a hydroxyethyl-TPP intermediate. quizlet.com

Oxidation and Transfer : The hydroxyethyl (B10761427) group is oxidized to an acetyl group and simultaneously transferred from TPP to the oxidized lipoamide arm of the E2 subunit. The lipoamide's disulfide bond is reduced in the process, and the acetyl group is attached via a high-energy thioester bond. quizlet.com

Acetyl-CoA Formation : The E2 subunit catalyzes the transfer of the acetyl group from the lipoamide arm to the thiol group of coenzyme A (CoA), forming acetyl-CoA and leaving a fully reduced dihydrolipoamide (B1198117). wikipedia.org Acetyl-CoA is then released from the enzyme complex.

Re-oxidation of Lipoamide : The reduced dihydrolipoamide arm swings to the active site of the E3 subunit. Here, it is re-oxidized back to its disulfide form by transferring electrons to the FAD cofactor, producing FADH₂. quizlet.com

Regeneration of FAD : The FADH₂ on E3 is re-oxidized to FAD by transferring its electrons to NAD⁺, forming NADH and H⁺. quizlet.com The enzyme complex is now reset for another catalytic cycle.

| Cofactor | Vitamin Precursor | Associated Enzyme | Role in Catalytic Cycle |

| Thiamine Pyrophosphate (TPP) | Thiamine (B1) | E1 | Binds and decarboxylates this compound. brainly.com |

| Lipoamide (Lipoic Acid) | N/A | E2 | Accepts the hydroxyethyl group and transfers it as an acetyl group. brainly.com |

| Coenzyme A (CoA) | Pantothenic Acid (B5) | E2 | Accepts the acetyl group to form acetyl-CoA. brainly.com |

| Flavin Adenine (B156593) Dinucleotide (FAD) | Riboflavin (B2) | E3 | Accepts electrons from reduced lipoamide. brainly.com |

| Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺) | Niacin (B3) | E3 | Final electron acceptor, forming NADH. brainly.com |

In eukaryotes, the PDC is a key site of regulation and is tightly controlled by covalent modification through a phosphorylation-dephosphorylation cycle. wikipedia.org This regulation is mediated by two dedicated enzymes that are associated with the complex:

This compound Dehydrogenase Kinase (PDK) : PDK phosphorylates specific serine residues on the α-subunit of the E1 component. nih.gov This phosphorylation, which uses ATP, leads to the inactivation of the E1 enzyme and consequently the entire PDC. researchgate.net PDK itself is allosterically activated by high ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA. wikipedia.org These are all indicators of a high energy state, thus high levels of these molecules signal that further production of acetyl-CoA is not needed, leading to the shutdown of the PDC.

This compound Dehydrogenase Phosphatase (PDP) : PDP reverses the action of PDK by removing the phosphate (B84403) groups from the E1 subunit, thereby activating the complex. nih.govresearchgate.net PDP is stimulated by Ca²⁺ ions, which is particularly important in muscle tissue where an increase in cytosolic calcium during contraction signals a need for increased energy production through the citric acid cycle. wikipedia.org

This regulatory mechanism ensures that the conversion of this compound to acetyl-CoA is carefully controlled, matching the flux through the citric acid cycle to the cell's immediate energetic and biosynthetic needs. nih.gov

Allosteric and Feedback Control of PDC Activity

The this compound Dehydrogenase Complex (PDC) is a critical mitochondrial multienzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidation of this compound to acetyl-CoA, NADH, and CO2. matthey.com Its activity is meticulously regulated to match cellular energy demands, primarily through allosteric control and feedback inhibition.

The primary regulators of PDC activity are its own products and substrates, which signal the cell's energetic state. gauthmath.com High ratios of NADH/NAD+ and acetyl-CoA/CoA act as potent allosteric inhibitors of the complex. gauthmath.comnih.gov An accumulation of NADH, indicating a high energy charge and sufficient reducing equivalents, directly inhibits the E3 component of the complex, dihydrolipoyl dehydrogenase. matthey.comnih.gov Similarly, an abundance of acetyl-CoA, the end product of the PDC reaction, inhibits the E2 component, dihydrolipoyl transacetylase, by competing with coenzyme A. nih.gov This product inhibition is a primary mechanism for downregulating PDC flux, accounting for a significant portion of its control under physiological conditions. matthey.com

In addition to direct allosteric inhibition of the core enzymes, the activity of the mammalian PDC is controlled by a phosphorylation/dephosphorylation cycle mediated by specific kinases (PDK) and phosphatases (PDP). matthey.comgauthmath.com The products of the PDC reaction, NADH and acetyl-CoA, also act as allosteric activators of PDK. ebi.ac.uk This activation leads to the phosphorylation and subsequent inactivation of the E1 component of the PDC, this compound dehydrogenase. ebi.ac.uk Conversely, the substrates of the PDC, such as this compound, act as inhibitors of PDK, thereby promoting the active, dephosphorylated state of the PDC. sciencequery.com This dual regulatory mechanism ensures that when energy levels are high (indicated by elevated NADH and acetyl-CoA), the PDC is switched off to conserve glucose and this compound. gauthmath.comnih.gov

Carboxylation of this compound to Oxaloacetate: this compound Carboxylase (PC)

This compound carboxylase (PC) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of this compound to form oxaloacetate, a key anaplerotic reaction. dovemed.comwikipedia.org This enzyme plays a crucial role in intermediary metabolism, particularly in gluconeogenesis and the replenishment of TCA cycle intermediates. wikipedia.org

Biotin-Dependent Reaction Mechanism and ATP Requirement

The catalytic mechanism of this compound carboxylase is a two-step process that occurs at two spatially distinct active sites within the enzyme. uwec.edu The reaction is fundamentally dependent on a covalently attached biotin (B1667282) prosthetic group, which acts as a mobile carboxyl group carrier. uwec.edu

The first partial reaction involves the carboxylation of the biotin cofactor. uwec.edu This step requires the hydrolysis of ATP to provide the necessary energy. dovemed.com Bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate, which then carboxylates the biotin moiety. uwec.edu This reaction takes place in the biotin carboxylation (BC) domain of the enzyme.

In the second partial reaction, the carboxyl group is transferred from the now-carboxylated biotin to this compound, generating oxaloacetate. dovemed.comuwec.edu This occurs in the carboxyltransferase (CT) domain. The long, flexible arm of the biotin carrier domain (BCCP) facilitates the movement of the biotin between the BC and CT active sites. uwec.edu

Role in Gluconeogenesis and Anaplerosis of the Tricarboxylic Acid (TCA) Cycle

This compound carboxylase serves two major metabolic functions: gluconeogenesis and anaplerosis. uwec.edu In gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PC catalyzes the first committed step. It converts this compound to oxaloacetate within the mitochondria. uwec.edu This oxaloacetate is then a precursor for the synthesis of phosphoenolthis compound, a key intermediate in the gluconeogenic pathway. uwec.edu This function is particularly vital in the liver and kidney for maintaining blood glucose levels during periods of fasting.

The anaplerotic role of PC is essential for replenishing intermediates of the TCA cycle that are withdrawn for various biosynthetic purposes, such as the synthesis of amino acids or heme. uwec.edu By producing oxaloacetate, PC ensures that the concentration of TCA cycle intermediates remains sufficient to maintain the cycle's activity, which is central to cellular energy production. dovemed.com

Allosteric Activation by Acetyl-CoA and Other Modulators

The activity of this compound carboxylase is tightly regulated by allosteric modulators, with acetyl-CoA being the most significant activator. The binding of acetyl-CoA to an allosteric site on the enzyme induces a conformational change that enhances its catalytic activity. This activation is crucial for metabolic regulation, as an accumulation of acetyl-CoA signals a state of energy surplus. Under these conditions, directing this compound towards oxaloacetate synthesis serves to either increase the capacity of the TCA cycle or to fuel gluconeogenesis.

The allosteric activation by acetyl-CoA primarily affects the first partial reaction, enhancing the rate of ATP cleavage and the carboxylation of biotin. In addition to acetyl-CoA, other molecules can modulate PC activity. For instance, L-aspartate can act as an allosteric feedback inhibitor, particularly in microbial and fungal species.

Reductive Fates of this compound

Lactate (B86563) Formation by Lactate Dehydrogenase (LDH)

Under anaerobic conditions, or when the rate of glycolysis exceeds the oxidative capacity of the TCA cycle, this compound is reduced to lactate. This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH) and is a critical step in anaerobic glycolysis.

The conversion of this compound to lactate is a reversible reaction that involves the concomitant oxidation of NADH to NAD+. The reaction is as follows:

This compound + NADH + H+ ↔ Lactate + NAD+

The primary metabolic significance of this reaction is the regeneration of NAD+, which is essential for the continuation of glycolysis. The glyceraldehyde-3-phosphate dehydrogenase step in glycolysis requires NAD+ as a cofactor. By oxidizing NADH to NAD+, LDH allows ATP production via glycolysis to proceed in the absence of oxygen.

LDH is a cytoplasmic enzyme found in nearly all living cells. The direction of the LDH reaction is influenced by the relative concentrations of this compound and lactate, as well as the cellular NADH/NAD+ ratio. At high concentrations of lactate, the enzyme can exhibit feedback inhibition, slowing the conversion of this compound to lactate.

Ethanol (B145695) Fermentation in Yeast and Microorganisms

In yeast and some other microorganisms, under anaerobic conditions, this compound is converted to ethanol and carbon dioxide in a two-step process. libretexts.org This pathway, known as alcoholic fermentation, also serves to regenerate NAD+ for glycolysis. echemi.com

The first step is the decarboxylation of this compound to acetaldehyde (B116499) and carbon dioxide, a reaction catalyzed by the enzyme this compound decarboxylase. wikipedia.org This enzyme requires thiamine pyrophosphate (TPP) and magnesium as cofactors. wikipedia.orgbu.edu

This compound → Acetaldehyde + CO₂

In the second step, acetaldehyde is reduced to ethanol by the enzyme alcohol dehydrogenase, which oxidizes NADH to NAD+. nih.gov

Acetaldehyde + NADH + H+ → Ethanol + NAD+

This process is fundamental to the production of alcoholic beverages and the rising of bread dough, where the CO₂ produced causes the dough to expand. wikipedia.orgbu.edu While this two-step pathway is common in yeasts like Saccharomyces cerevisiae, some bacteria utilize a three-step pathway where this compound is first converted to acetyl-CoA. nih.govresearchgate.net

Other Niche Reductive Pathways of this compound

While lactate and ethanol fermentation are the most well-known reductive fates of this compound, various microorganisms have evolved other fermentation pathways to regenerate NAD+ under anaerobic conditions. These pathways lead to a diverse array of end products. The specific pathway utilized depends on the organism and the environmental conditions. These alternative pathways are crucial for the metabolic diversity observed in the microbial world.

Transamination of this compound to Alanine: Alanine Aminotransferase (ALT)

This compound can be interconverted with the amino acid L-alanine through a transamination reaction catalyzed by alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). wikipedia.org This enzyme is found in various tissues but is particularly abundant in the liver. wikipedia.orgresearchgate.net

Reversible Reaction Mechanism and Pyridoxal (B1214274) Phosphate Dependence

The reaction catalyzed by ALT is a reversible transamination. wikipedia.org It involves the transfer of an amino group from L-alanine to α-ketoglutarate. The products of this reaction are this compound and L-glutamate. wikipedia.orgeclinpath.com

L-alanine + α-ketoglutarate ⇌ this compound + L-glutamate

This reaction is crucial for the alanine cycle, which facilitates the transport of nitrogen from muscles to the liver.

Like all aminotransferases, ALT requires pyridoxal 5'-phosphate (P-5'-P), a derivative of vitamin B6, as a coenzyme. wikipedia.orgnih.gov The P-5'-P is transiently converted to pyridoxamine (B1203002) phosphate during the reaction as it accepts the amino group from alanine before transferring it to α-ketoglutarate. wikipedia.orgnih.gov

Table 2: Summary of Canonical this compound Metabolism Pathways

| Pathway | Key Enzyme(s) | Reactant(s) from this compound | Product(s) | Primary Function |

|---|---|---|---|---|

| Lactate Fermentation | Lactate Dehydrogenase (LDH) | This compound, NADH | Lactate, NAD+ | NAD+ regeneration for anaerobic glycolysis letstalkacademy.com |

| Ethanol Fermentation | This compound Decarboxylase, Alcohol Dehydrogenase | This compound, NADH | Ethanol, CO₂, NAD+ | NAD+ regeneration in yeast and microorganisms libretexts.org |

| Transamination | Alanine Aminotransferase (ALT) | This compound, L-glutamate | L-alanine, α-ketoglutarate | Amino acid metabolism, nitrogen transport wikipedia.org |

Role in Amino Acid Metabolism and Nitrogen Shuttle Mechanisms

This compound holds a pivotal position at the crossroads of carbohydrate and amino acid metabolism. nih.gov Its carbon skeleton is readily interchangeable with that of several amino acids, making it a key intermediate in their synthesis and breakdown. This metabolic flexibility is central to the body's ability to manage protein turnover and transport nitrogen between tissues.

The most direct and significant link between this compound and amino acid metabolism is its reversible conversion to L-alanine. This reaction is a classic example of transamination, catalyzed by the enzyme alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). wikipedia.orgcreative-proteomics.comnih.gov ALT facilitates the transfer of an amino group from L-glutamate to this compound, yielding L-alanine and α-ketoglutarate. wikipedia.orghumanitas.netwikilectures.eu The reaction is reversible and requires pyridoxal phosphate (a derivative of vitamin B6) as a coenzyme. wikipedia.org

L-Glutamate + this compound ⇌ α-Ketoglutarate + L-Alanine wikipedia.org

This single reaction is fundamental to nitrogen shuttle mechanisms. nih.gov In peripheral tissues, particularly skeletal muscle, amino groups from the catabolism of various amino acids are collected by glutamate (B1630785). nih.govquora.com Glutamate then donates its amino group to this compound, forming alanine. nih.govquora.com Alanine, a neutral and easily transportable amino acid, is released into the bloodstream and travels to the liver. creative-proteomics.comnih.gov In the liver, ALT catalyzes the reverse reaction, regenerating this compound and transferring the amino group to α-ketoglutarate, reforming glutamate. creative-proteomics.com This process allows for the safe, non-toxic transport of nitrogen from muscles to the liver for disposal via the urea (B33335) cycle. youtube.com

Beyond its direct relationship with alanine, this compound's carbon backbone is also a destination for the catabolism of other amino acids. wikilectures.eu These include:

Serine: The enzyme serine dehydratase can directly convert serine to this compound. nih.govnih.govyoutube.com

Cysteine: Cysteine can be catabolized through several pathways to yield this compound. nih.govamanote.com

Glycine (B1666218): Glycine can be converted to serine, which is then transformed into this compound. wikilectures.euyoutube.com

Tryptophan: The breakdown of tryptophan can produce alanine, which is subsequently converted to this compound. youtube.com

This convergence of metabolic pathways underscores this compound's role as a central collection point for the carbon skeletons of several "glucogenic" amino acids, meaning they can be used to synthesize glucose. wikilectures.eu

The Glucose-Alanine Cycle (Cahill Cycle)

The Glucose-Alanine Cycle, or Cahill Cycle, is a vital inter-organ metabolic loop that links the muscles and the liver. creative-proteomics.comnih.gov It serves the dual purpose of transporting nitrogen from the muscles to the liver and recycling the carbon skeletons of amino acids to support glucose production. nih.gov The cycle is particularly active during periods of fasting or prolonged exercise when muscle protein is catabolized for energy.

The cycle can be broken down into the following key steps:

| Step | Location | Process |

| 1 | Muscle | During exercise or fasting, muscle protein is broken down. The amino groups from the resulting amino acids are transferred to glutamate. |

| 2 | Muscle | Through the action of alanine aminotransferase (ALT), the amino group from glutamate is transferred to this compound (derived from glycolysis), forming alanine. quora.comnih.gov |

| 3 | Bloodstream | Alanine is released from the muscle into the blood and transported to the liver. creative-proteomics.com |

| 4 | Liver | In the liver, ALT reverses the process, transferring the amino group from alanine to α-ketoglutarate. This regenerates this compound and forms glutamate. creative-proteomics.comnih.gov |

| 5 | Liver | The amino group from glutamate is subsequently released as ammonia (B1221849) (NH₄⁺), which enters the urea cycle to be safely converted into urea for excretion. nih.gov |

| 6 | Liver | The regenerated this compound is used as a primary substrate for gluconeogenesis, the synthesis of new glucose. creative-proteomics.comnih.gov |

| 7 | Bloodstream | The newly synthesized glucose is released from the liver into the blood and is taken up by the muscles to be used as fuel, thus completing the cycle. nih.gov |

The Glucose-Alanine Cycle provides a crucial mechanism for muscles to eliminate nitrogen waste while simultaneously replenishing their energy supply. youtube.com By converting this compound to alanine, the muscle exports not only a nitrogen carrier but also a key gluconeogenic precursor to the liver. This ensures that the carbon skeletons from amino acid breakdown are not wasted but are efficiently recycled back into glucose, the primary fuel for muscle contraction. nih.gov

Regulatory Mechanisms Governing Pyruvate Flux and Enzyme Activity

Allosteric Control of Pyruvate-Interacting Enzymes

Allosteric regulation involves the binding of effector molecules to a site on an enzyme distinct from the active site, inducing conformational changes that alter the enzyme's catalytic activity. This provides a rapid and reversible means of modulating enzyme function in response to changes in intracellular metabolite concentrations.

Feedback and Feedforward Regulation of this compound Kinase by Fructose-1,6-bisphosphate (FBP), ATP, and Alanine (B10760859)

This compound kinase (PK) catalyzes the final, irreversible step of glycolysis, converting phosphoenolthis compound (B93156) (PEP) to this compound with the concomitant production of ATP. Its activity is subject to significant allosteric regulation.

Fructose-1,6-bisphosphate (FBP), an intermediate produced earlier in the glycolytic pathway, acts as a potent positive allosteric effector of this compound kinase, particularly for the L and A isozymes found in liver and adipose tissue, respectively. This is a classic example of feedforward activation, where an increase in substrate concentration (represented by FBP) signals the downstream enzyme (PK) to increase its activity, thereby accelerating glycolytic flux. FBP binding promotes a conformational change in PK from a less active T-state to a more active R-state, increasing the enzyme's affinity for its substrate, PEP. Research indicates that FBP binding induces conformational changes among active-site sidechains through a mechanism likely involving significant domain motions.

Conversely, this compound kinase is subject to feedback inhibition by molecules that signal a high-energy state or the availability of alternative carbon sources. ATP, a product of the PK reaction and glycolysis, acts as a negative allosteric effector, inhibiting PK activity. High ATP levels indicate sufficient cellular energy, and this feedback inhibition prevents the overproduction of ATP and this compound. ATP stabilizes the less active T-state of PK, reducing its affinity for PEP. Alanine, an amino acid that can be synthesized from this compound, also acts as a negative allosteric modulator. Elevated alanine levels signal that sufficient this compound is available for biosynthetic purposes, and its inhibitory effect on PK helps to divert glycolytic intermediates towards other pathways. The allosteric inhibition by alanine is stereospecific for the L-amino acid.

The regulatory properties of this compound kinase isozymes vary between tissues, reflecting their distinct metabolic roles. For instance, the L-type (liver) PK isozyme is strongly regulated by FBP, ATP, and alanine, coordinating glycolysis with gluconeogenesis. The M1-type (muscle, brain) PK, however, is inhibited by ATP but is less sensitive to FBP and alanine, aligning with the constant energy demands of these tissues.

Allosteric Modulation of this compound Dehydrogenase Complex

The this compound dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondria that catalyzes the irreversible oxidative decarboxylation of this compound to acetyl-CoA, linking glycolysis to the citric acid cycle. PDC activity is tightly regulated by allosteric effectors that reflect the cell's energy status.

The enzymatic products, acetyl-CoA and NADH, serve as potent negative allosteric inhibitors of PDC activity. High concentrations of acetyl-CoA indicate that the citric acid cycle is saturated or that fatty acid oxidation is providing sufficient acetyl-CoA, thus reducing the need for this compound conversion. Similarly, high NADH levels signal a reduced state of the mitochondrial electron transport chain and sufficient energy availability. Both acetyl-CoA and NADH bind to allosteric sites on the complex, promoting inhibitory conformational changes.

Conversely, molecules that indicate a low-energy state, such as NAD+ and ADP, act as allosteric activators of PDC. High NAD+ levels suggest a need for electron acceptors in the electron transport chain, while high ADP levels indicate a demand for ATP synthesis. These effectors promote the active conformation of PDC, increasing its catalytic rate. The ratios of [NADH]/[NAD+] and [acetyl-CoA]/[CoA] are critical determinants of PDC allosteric regulation.

Regulation of this compound Carboxylase by Metabolic Intermediates (e.g., Acetyl-CoA, L-Aspartate)

This compound carboxylase (PC) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of this compound to oxaloacetate. This anaplerotic reaction is crucial for replenishing citric acid cycle intermediates and plays a key role in gluconeogenesis and lipogenesis. PC activity is allosterically regulated by specific metabolic intermediates.

Acetyl-CoA is a major positive allosteric activator of this compound carboxylase in most organisms. The binding of acetyl-CoA to an allosteric domain is essential for the enzyme's catalytic activity, promoting conformational changes that facilitate the transfer of the carboxyl group between catalytic sites. This activation by acetyl-CoA ensures that this compound is channeled into the citric acid cycle or gluconeogenesis only when sufficient acetyl-CoA is available, typically from fatty acid oxidation, to condense with the produced oxaloacetate. The activation by acetyl-CoA is generally a cooperative process, although the degree of cooperativity varies among species.

L-Aspartate, an amino acid synthesized from oxaloacetate (a product of the PC reaction), acts as an allosteric feedback inhibitor of this compound carboxylase, particularly in microbial and fungal enzymes. High levels of L-aspartate signal an abundance of citric acid cycle intermediates, and its inhibitory effect on PC helps to prevent the overproduction of oxaloacetate. Studies on Rhizobium etli PC have shown that L-aspartate binds cooperatively and inhibits the enzyme competitively with respect to acetyl-CoA, suggesting an overlap or interaction between their binding sites. The antagonistic effects between acetyl-CoA activation and L-aspartate inhibition have been well-documented in various organisms.

Post-Translational Modifications (PTMs) of this compound Metabolic Enzymes

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after translation. These modifications can significantly alter enzyme activity, localization, stability, and interactions, providing another layer of regulatory control over this compound metabolism.

Phosphorylation and Dephosphorylation Cascades Affecting PDC Activity

The activity of the this compound dehydrogenase complex (PDC) is subject to reversible phosphorylation, which serves as a primary regulatory mechanism in eukaryotes. Phosphorylation of specific serine residues on the E1α subunit of PDC leads to a strong decrease in its catalytic activity. This phosphorylation is catalyzed by a family of enzymes called this compound dehydrogenase kinases (PDKs). There are four known isoforms of PDK (PDK1-4), which exhibit different tissue distribution and regulatory properties.

The inactivation of PDC by phosphorylation is reversed by this compound dehydrogenase phosphatases (PDPs), which dephosphorylate the E1α subunit, thereby reactivating the complex. Two main isoforms of PDP exist in mammals, PDP1 and PDP2, which differ in their tissue distribution and regulation. PDP1 activity is strongly dependent on calcium ions and the E2 component of PDC, while PDP2 shows less dependence on these factors. The interplay between PDKs and PDPs, influenced by factors such as the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, as well as calcium levels, tightly controls the phosphorylation status and thus the activity of PDC. This phosphorylation/dephosphorylation cycle is crucial for modulating metabolic flux through PDC in response to changes in the cellular energy state and hormonal signals. For instance, under hypoxic conditions, PDH E1α is phosphorylated, leading to PDC inactivation, which reduces oxygen consumption.

Acetylation, Succinylation, and Other PTMs Modulating Enzyme Function (e.g., PKM2)

Beyond phosphorylation, other post-translational modifications, such as acetylation and succinylation, have been shown to play roles in modulating the function of this compound metabolic enzymes, including this compound kinase M2 (PKM2) and components of the PDC.

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, can influence enzyme activity, protein-protein interactions, and cellular localization. Acetylation of the PDH E1α subunit and PDP1 has been reported, adding another layer of complexity to PDC regulation.

Sucinylation, the addition of a succinyl group to lysine residues, is another PTM that can impact enzyme function. While the search results did not provide specific details on succinylation of this compound-interacting enzymes within the defined scope, it is a known regulatory PTM for various metabolic enzymes.

This compound kinase M2 (PKM2), an isoform predominantly expressed in proliferating cells, including cancer cells, is known to be regulated by various PTMs in addition to allosteric control. These modifications can influence the enzyme's tetramer-dimer equilibrium, which in turn affects its catalytic activity and role in cellular metabolism. While specific details on acetylation and succinylation effects on PKM2 were not extensively detailed in the provided search results, the literature indicates that PKM2 activity is modulated by covalent modifications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1060, 107735, 23662274 (Sodium this compound) |

| Fructose-1,6-bisphosphate | 10267, 80135, 42609786 |

| ATP | 5957, 13803, 86711126, 131664345 (Disodium salt hydrate) |

| Alanine | 5950 |

| Acetyl-CoA | 444493, 6816 |

| L-Aspartate | 6057 |

Data Table (Example - based on general findings, specific quantitative data was not consistently available across sources for a comparative table)

While specific quantitative data (e.g., Km or Ki values under different allosteric conditions) for direct comparison across all enzymes and effectors were not uniformly available in the search results, the qualitative effects are well-described. A conceptual table illustrating the allosteric regulation is presented below:

| Enzyme | Allosteric Activators | Allosteric Inhibitors |

| This compound Kinase (PK) | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine |

| This compound Dehydrogenase Complex (PDC) | NAD+, ADP | Acetyl-CoA, NADH |

| This compound Carboxylase (PC) | Acetyl-CoA | L-Aspartate (microbial/fungal) |

| Compound Name | PubChem CID |

| This compound | 1060, 107735, 23662274 (Sodium this compound) |

| Fructose-1,6-bisphosphate | 10267, 80135, 42609786 |

| ATP | 5957, 13803, 86711126, 131664345 (Disodium salt hydrate) |

| Alanine | 5950, 71080 (D-Alanine) |

| Acetyl-CoA | 444493, 6816 |

| L-Aspartate | 5960, 17053 (L-Aspartic acid) |

Data Table (Example - based on general findings, specific quantitative data was not consistently available across sources for a comparative table)

While specific quantitative data (e.g., Km or Ki values under different allosteric conditions) for direct comparison across all enzymes and effectors were not uniformly available in the search results, the qualitative effects are well-described. A conceptual table illustrating the allosteric regulation is presented below:

| Enzyme | Allosteric Activators | Allosteric Inhibitors |

| This compound Kinase (PK) | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine |

| This compound Dehydrogenase Complex (PDC) | NAD+, ADP | Acetyl-CoA, NADH |

| This compound Carboxylase (PC) | Acetyl-CoA | L-Aspartate (microbial/fungal) |

Transcriptional and Translational Regulation of Enzyme Expression

The long-term adaptation of this compound metabolism involves the regulation of the expression levels of key enzymes at the transcriptional and translational levels. This allows cells and tissues to adjust their metabolic capacity in response to sustained changes in physiological conditions.

Hormonal Regulation (e.g., Insulin (B600854), Glucagon) of Glycolytic and Gluconeogenic Enzymes

Hormones like insulin (PubChem CID 118984375) and glucagon (B607659) (PubChem CID 16132283) play a central role in orchestrating glucose homeostasis, which in turn significantly impacts this compound metabolism, particularly in the liver. Insulin, released in response to high blood glucose levels, promotes glucose uptake and utilization through glycolysis and storage as glycogen. Conversely, glucagon, secreted during low blood glucose, stimulates the production of glucose via glycogenolysis and gluconeogenesis. libretexts.orgmedschoolcoach.comlibretexts.orgkhanacademy.org

At the transcriptional level, insulin generally promotes the expression of glycolytic enzymes, such as liver-type this compound kinase (LPK), which catalyzes the final step of glycolysis, converting phosphoenolthis compound to this compound. nih.gov Glucagon, acting through the cAMP pathway and protein kinase A (PKA), inhibits glycolysis and promotes gluconeogenesis. PKA can phosphorylate and inactivate liver this compound kinase, diverting phosphoenolthis compound towards glucose synthesis. libretexts.orglibretexts.org

Further complexity exists in the regulation of this compound-metabolizing enzymes like the this compound dehydrogenase complex (PDH) and this compound dehydrogenase kinases (PDKs) and phosphatases (PDPs), which control the entry of this compound into the TCA cycle. Studies have shown that glucocorticoids and insulin can have positive effects on the expression of glycolytic enzymes like PFK1 and LPK. nih.gov Regarding the enzymes that regulate PDH activity, glucocorticoids have been shown to significantly stimulate the transcriptional activity of all PDKs, with a particularly prominent effect on PDK4. Insulin, while having minimal effects on PDKs alone, can dampen the positive effects of glucocorticoids. nih.gov Conversely, glucocorticoids and forskolin (B1673556) (used as a surrogate for glucagon) exhibit negative effects on PDPs, whereas insulin has positive effects, indicating a complex interplay in regulating this compound entry into the mitochondria. nih.gov

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and this compound Metabolism in Hypoxic Conditions

Under hypoxic conditions, cells activate a metabolic adaptation program largely orchestrated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is critical for survival in low-oxygen environments and significantly alters this compound metabolism to favor anaerobic glycolysis. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com

HIF-1α promotes glycolysis by increasing the expression of glycolytic enzymes and simultaneously suppresses oxidative phosphorylation by inhibiting the entry of this compound into the TCA cycle. nih.govjci.orgmdpi.commdpi.com A key mechanism for the latter is the direct transcriptional activation of this compound dehydrogenase kinase 1 (PDK1) by HIF-1. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com PDK1 phosphorylates and inactivates the this compound dehydrogenase (PDH) complex, preventing the conversion of this compound to acetyl-CoA, the substrate for the TCA cycle. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com This metabolic switch shunts this compound away from mitochondrial oxidation and towards conversion to lactate (B86563), a process facilitated by the HIF-1-induced expression of lactate dehydrogenase A (LDHA). jci.orgmdpi.com This metabolic reprogramming maintains ATP production under low oxygen and prevents the accumulation of reactive oxygen species (ROS) that can occur when the electron transport chain is overloaded in hypoxic conditions. nih.gov

HIF-1α itself is stabilized not only by low oxygen but also by products of aerobic glycolysis, including this compound, highlighting a feedback loop in this adaptive response. frontiersin.org

Nutritional Status and Long-Term Metabolic Adaptation

Nutritional status exerts a profound and sustained influence on this compound metabolism through the regulation of gene expression, leading to long-term metabolic adaptation. Chronic dietary patterns can alter the hormonal milieu and the activity of key transcription factors, thereby modulating the capacity of tissues to process this compound.

Excessive intake of carbohydrates, particularly in the context of a high-energy diet, can lead to increased de novo lipogenesis in the liver, a process that utilizes this compound-derived acetyl-CoA. nih.gov This is partly mediated by the activation of transcription factors like ChREBP, which is sensitive to glucose levels. bio-rad.compnas.org Conversely, fasting or calorie restriction induces hormonal changes (e.g., increased glucagon, decreased insulin) that favor gluconeogenesis and fatty acid oxidation, reducing this compound flux into the TCA cycle and lipogenesis. libretexts.orgmedschoolcoach.comlibretexts.orgkhanacademy.org

Over time, sustained nutritional states can lead to altered expression profiles of key glycolytic, gluconeogenic, and this compound-metabolizing enzymes, contributing to metabolic adaptations or the development of metabolic diseases. For instance, prolonged exposure to high glucose and insulin can lead to increased expression of glycolytic enzymes, while chronic fasting upregulates enzymes involved in gluconeogenesis. These adaptations reflect changes in transcriptional and translational regulation that fine-tune this compound metabolism to match the prevailing nutrient availability and the organism's metabolic demands.

Role of Specific Transcription Factors (e.g., ChREBP for PK, E4F1 for PDH)

Specific transcription factors play crucial roles in mediating the transcriptional regulation of enzymes involved in this compound metabolism.

Carbohydrate Response Element Binding Protein (ChREBP): ChREBP is a key transcription factor that regulates the expression of genes involved in glucose metabolism and lipogenesis, particularly in the liver. nih.govbio-rad.comfrontiersin.org It is known to bind to the carbohydrate response element (ChoRE) found in the promoter region of the liver-type this compound kinase (LPK) gene, making it essential for glucose-induced L-PK gene transcription. nih.govbio-rad.compnas.orgfrontiersin.orgwikipedia.org ChREBP activity is regulated by glucose and inhibited by cAMP signaling, which is elevated by glucagon. bio-rad.compnas.org Its transactivity is modulated by phosphorylation and dephosphorylation events. Under fasting conditions, PKA and AMP-activated protein kinase (AMPK) phosphorylate and inactivate ChREBP. nih.govbio-rad.com In contrast, feeding and high glucose levels lead to the activation of protein phosphatase 2A (PP2A) by metabolites like xylulose-5-phosphate, resulting in the dephosphorylation and activation of ChREBP. nih.govbio-rad.com This allows ChREBP to translocate to the nucleus and activate the transcription of its target genes, including L-PK, thereby promoting glycolysis and lipogenesis. bio-rad.compnas.org

E4 transcription factor 1 (E4F1): E4F1 is a transcription factor that has been identified as a master regulator of the this compound dehydrogenase complex (PDH). pnas.orgresearchgate.net E4F1 controls a transcriptional program vital for PDH activity, involving genes linked to human metabolic syndromes. pnas.orgresearchgate.net Research indicates that E4F1 directly binds to the promoter regions of several genes encoding essential subunits or regulators of the PDC, including dihydrolipoamide (B1198117) acetyltransferase (DLAT), dihydrolipoyl dehydrogenase (DLD), the regulatory subunit of the PDH phosphatase complex (PDPR), the mitochondrial this compound carrier 1 (MPC1), and the solute carrier family 25 member 19 (SLC25A19). pnas.orgresearchgate.net Genetic inactivation of E4F1 has been shown to result in a significant decrease in PDH activity and severe disruptions in this compound metabolism, highlighting its critical role in controlling this compound oxidation. pnas.orgresearchgate.netnih.govpnas.org

Subcellular Compartmentalization and Metabolite Transport

The spatial separation of metabolic pathways within different cellular compartments necessitates the transport of metabolites, including this compound, across organelle membranes. This transport is a crucial regulatory point that influences the flux of this compound into various metabolic pathways.

Mitochondrial this compound Carrier (MPC) and its Regulation

The mitochondrial this compound carrier (MPC) is a vital protein complex embedded in the inner mitochondrial membrane responsible for transporting this compound from the cytosol into the mitochondrial matrix. mdpi.comthieme-connect.comencyclopedia.pub This transport step is essential for this compound to enter the citric acid cycle and fuel oxidative phosphorylation, the primary process for ATP production in aerobic conditions. mdpi.comencyclopedia.pub

The expression and activity of the MPC are subject to regulation at multiple levels, including transcriptional, translational, and post-translational modifications. mdpi.com As mentioned earlier, the transcription factor E4F1 has been reported to regulate the transcription of MPC1, linking the control of this compound transport to broader transcriptional programs governing this compound metabolism. pnas.orgresearchgate.net The precise mechanisms of MPC regulation are an active area of research, with ongoing efforts to understand how its activity is fine-tuned in response to cellular energy status and metabolic demands. Inhibitors of the MPC, such as UK-5099 (PubChem CID 6438504), are used as tools to study its function and its role in various physiological and pathological conditions. guidetopharmacology.orgguidetoimmunopharmacology.org

Table 1: Key Regulatory Mechanisms of this compound Metabolism

| Regulatory Mechanism | Key Players Involved (Examples) | Effect on this compound Flux |

| Hormonal Regulation | Insulin, Glucagon, PKA, PFK-2, FBPase-2, this compound Kinase, PDKs, PDPs | Shifts flux between glycolysis and gluconeogenesis; modulates mitochondrial entry |

| Hypoxia Adaptation | HIF-1α, PDK1, PDH, LDHA | Diverts flux from mitochondrial oxidation to lactate production |

| Nutritional Status | Glucose, Insulin, Glucagon, ChREBP, AMPK | Influences long-term enzyme expression and metabolic capacity |

| Transcription Factors | ChREBP, E4F1 | Controls expression of glycolytic, PDH complex, and MPC genes |

| Subcellular Compartmentalization | Mitochondrial this compound Carrier (MPC) | Regulates entry of this compound into mitochondria |

Cytosolic-Mitochondrial this compound Exchange Mechanisms

This compound, a pivotal metabolic intermediate generated primarily through glycolysis in the cytosol, must traverse the mitochondrial membranes to enter the mitochondrial matrix for further oxidation via the tricarboxylic acid (TCA) cycle. This transport is a critical regulatory step in cellular energy metabolism. This compound crosses the outer mitochondrial membrane (OMM), likely through voltage-dependent anion channels (VDACs), which are relatively non-specific porins permeable to small metabolites. nih.govbiorxiv.org However, the passage across the inner mitochondrial membrane (IMM) is a more selective and tightly regulated process facilitated by a specific transport system. nih.govencyclopedia.pub

The primary transporter responsible for this compound uptake into the mitochondrial matrix is the mitochondrial this compound carrier (MPC). nih.govnih.govmdpi.comnih.gov The MPC is a transmembrane protein complex located within the IMM. nih.govmdpi.com In mammals, the functional MPC unit is a heterodimer typically composed of two essential subunits, MPC1 and MPC2. nih.govoup.com These subunits are integral membrane proteins with multiple transmembrane domains that enable them to facilitate this compound translocation. mdpi.com The molecular identification of the MPC complex was a relatively recent development, occurring in 2012, decades after the concept of active mitochondrial this compound transport was first proposed. encyclopedia.pubnih.gov

This compound transport by the MPC is a proton-coupled symport mechanism, meaning that this compound is transported into the mitochondrial matrix along with a proton. nih.govquora.com This process is driven by the proton gradient across the IMM, which is established by the electron transport chain and is also crucial for ATP synthesis. quora.com

Studies in yeast (Saccharomyces cerevisiae) have revealed the existence of alternative MPC complexes with distinct transport activities, allowing for metabolic adaptation to different nutrient availability. embopress.org In yeast, the active form of the MPC is a heterodimer of either Mpc1 and Mpc2 (termed MPCFERM) or Mpc1 and Mpc3 (termed MPCOX). embopress.org MPCFERM is expressed under fermentative conditions, while MPCOX is expressed under respiratory conditions. embopress.org MPCOX exhibits higher this compound transport activity compared to MPCFERM, a difference attributed to variations in the C-terminal region of Mpc2 and Mpc3. embopress.org This subunit exchange in yeast MPCs is thought to contribute to the Crabtree effect, where fermentation occurs even in the presence of oxygen. embopress.org While the mechanism of alternative MPC subunit expression and its role in adapting cellular metabolism have been demonstrated in yeast, this specific mechanism of alternative isoforms with distinct kinetics is not conserved in mammalian cells in the same manner. biorxiv.org However, the principle of regulating this compound entry via the MPC remains a critical control point in mammalian metabolism. biorxiv.orgnih.gov

Dysregulation of MPC activity has been implicated in various metabolic disorders and diseases, including type 2 diabetes, obesity, neurodegeneration, and cancer, highlighting its significance as a potential therapeutic target. nih.govmdpi.comnih.govoup.comnih.gov

Metabolite Channeling and Proximity Effects in this compound Pathways

Metabolite channeling is a phenomenon where intermediates in a metabolic pathway are directly transferred from one enzyme to the next without fully equilibrating with the bulk cellular environment. fiveable.meoup.complos.org This spatial organization of enzymes into multi-enzyme complexes or supramolecular assemblies can create "tunnels" or "channels" that facilitate the movement of substrates between successive active sites. fiveable.me This direct transfer offers several potential advantages, including increased reaction efficiency, reduced diffusion time for intermediates, minimization of intermediate loss to competing pathways, protection of labile intermediates from degradation, and prevention of the accumulation of toxic intermediates. fiveable.menih.govnih.gov

The this compound dehydrogenase (PDH) complex is a classic and well-studied example of a multi-enzyme complex that exhibits metabolite channeling. fiveable.mepnas.orgscispace.comyoutube.com The PDH complex catalyzes the oxidative decarboxylation of this compound to acetyl-CoA, linking glycolysis to the TCA cycle. fiveable.mepnas.orgyoutube.com This complex involves three main enzymes—this compound dehydrogenase (E1p), dihydrolipoamide transacetylase (E2p), and dihydrolipoamide dehydrogenase (E3)—and multiple cofactors. pnas.orgyoutube.com Within the PDH complex, the acetyl group derived from this compound is sequentially transferred between the active sites of the component enzymes via flexible lipoyl arms attached to the E2p subunit. pnas.org This channeling ensures that the highly reactive intermediates are efficiently passed along the catalytic sequence without being released into the mitochondrial matrix, thereby preventing side reactions and maximizing the flux towards acetyl-CoA production. pnas.org

While static multi-enzyme complexes like the PDH complex are clear examples of channeling, metabolite channeling can also occur through transient or "dynamic" enzyme associations. scispace.com These dynamic complexes are harder to study due to their unstable nature but can still facilitate the direct transfer of intermediates. scispace.com

Research findings support the existence of metabolite channeling in this compound-related pathways. Isotope dilution experiments in plants, for instance, have provided evidence for channeling of this compound within the TCA cycle, suggesting physical association between enzymes involved in this pathway. oup.comnih.gov Specifically, interactions between malic enzymes and subunits of the this compound dehydrogenase complex have been identified as potential mediators of this compound channeling in plants. nih.gov

Engineered enzyme complexes, such as fusion proteins linking enzymes that act on this compound or its downstream products, have also been used to demonstrate and exploit metabolite channeling. nih.govacs.org By artificially bringing enzymes into close proximity, researchers have shown enhanced flux towards desired products, illustrating the potential of spatial organization for controlling metabolic flow at key branch points involving this compound. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 107735 nih.gov |

| Lactate | 91435 nih.gov |

| Alanine | 5950 nih.gov |

| Acetyl-CoA | 444493 wikipedia.org |

| Oxaloacetate | 970 fishersci.fi |

Data Table: Mitochondrial this compound Carrier (MPC) Properties

| Organism / System | MPC Composition | Condition | This compound Km (mM) | Vmax (µmol/min/mg or nmol/min) | Reference |

| Yeast | MPC1:MPC3 (MPCOX) | Respiratory | 0.3 | 8 µmol/min/mg | encyclopedia.pubembopress.org |

| Yeast | MPC1:MPC2 (MPCFERM) | Fermentative | Not specified | Lower than MPCOX | embopress.org |

| Rat Liver Mitochondria | Not specified | Not specified | 0.15 | Not specified | encyclopedia.pub |

| Human Reconstituted MPC2 | MPC2 (alone) | Not specified | 1.1 | 0.5 nmol/min | encyclopedia.pub |

Note: Km and Vmax values can vary depending on experimental conditions and system studied.

Pyruvate S Integral Roles in Cellular Bioenergetics and Redox Homeostasis

Pyruvate as a Primary Substrate for Mitochondrial Oxidative Phosphorylation

This compound, the end product of glycolysis in the cytoplasm, plays a pivotal role in cellular energy production by serving as a primary fuel for mitochondrial oxidative phosphorylation. Its entry into the mitochondria is a critical juncture in metabolism, dictating the subsequent pathways for ATP generation.

Entry into the Tricarboxylic Acid (TCA) Cycle via Acetyl-CoA and Oxaloacetate

Once transported into the mitochondrial matrix, this compound can enter the Tricarboxylic Acid (TCA) cycle through two principal enzymatic reactions. youtube.com The primary and irreversible route is its conversion to acetyl-CoA, a reaction catalyzed by the this compound dehydrogenase complex (PDH). sketchy.comtaylorandfrancis.com This multi-enzyme complex decarboxylates this compound, removing one of its three carbon atoms as carbon dioxide, and oxidizes the remaining two-carbon fragment, transferring electrons to NAD+ to form NADH. youtube.comnih.gov The resulting acetyl group is then attached to Coenzyme A, forming acetyl-CoA, which subsequently condenses with the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate (B86180), initiating the TCA cycle. nih.govresearchgate.netwikipedia.org

Alternatively, this compound can be carboxylated to form oxaloacetate, a four-carbon intermediate of the TCA cycle. sketchy.com This anaplerotic reaction is catalyzed by the enzyme this compound carboxylase and serves to replenish TCA cycle intermediates that may have been diverted for biosynthetic purposes. sketchy.com This pathway is particularly crucial in tissues with high biosynthetic or gluconeogenic activity. sketchy.com The balance between this compound's conversion to acetyl-CoA and oxaloacetate is tightly regulated, ensuring the appropriate flux of substrates into the TCA cycle to meet the cell's energetic and biosynthetic demands. wikipedia.orgnih.gov

Contribution to Electron Transport Chain Substrate Supply

The oxidation of this compound, both through the this compound dehydrogenase complex and within the TCA cycle, generates a substantial supply of reducing equivalents in the form of NADH and FADH2. youtube.comresearchgate.net For each molecule of this compound that is fully oxidized to carbon dioxide via the TCA cycle, a total of four molecules of NADH and one molecule of FADH2 are produced. These high-energy electron carriers are essential substrates for the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.

NADH and FADH2 donate their electrons to the ETC, initiating a series of redox reactions that pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force is then harnessed by ATP synthase to drive the phosphorylation of ADP to ATP, the primary energy currency of the cell. Therefore, this compound's role as a key supplier of NADH and FADH2 directly fuels the process of oxidative phosphorylation, leading to the efficient production of large quantities of ATP. researchgate.net

This compound's Influence on Cellular NAD+/NADH and NADP+/NADPH Ratios

This compound metabolism is intricately linked to the maintenance of cellular redox homeostasis, particularly the balance between the oxidized and reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH). This balance is crucial for the regulation of numerous metabolic pathways and cellular processes.

Lactate (B86563) Dehydrogenase as a Key Regulator of Cytosolic Redox State

The enzyme lactate dehydrogenase (LDH) plays a central role in regulating the cytosolic NAD+/NADH ratio through the reversible conversion of this compound to lactate. This reaction is a critical component of anaerobic glycolysis, allowing for the regeneration of NAD+ from the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. By oxidizing NADH to NAD+, LDH ensures that glycolysis can continue to produce ATP even in the absence of oxygen.

The direction of the LDH reaction is largely governed by the intracellular concentrations of this compound and lactate, as well as the NAD+/NADH ratio. Under conditions of high glycolytic flux or limited oxygen availability, the increased production of this compound and NADH drives the conversion of this compound to lactate, thereby replenishing the cytosolic pool of NAD+. Conversely, when the energy demand is lower or oxygen is abundant, lactate can be converted back to this compound, generating NADH. This dynamic equilibrium makes the lactate-to-pyruvate ratio a sensitive indicator of the cytosolic redox state.

Interplay with Malate-Aspartate and Glycerol-3-Phosphate Shuttles

The cytosolic NAD+/NADH ratio, heavily influenced by the LDH-catalyzed conversion of this compound, has a direct impact on the activity of the malate-aspartate and glycerol-3-phosphate shuttles. researchgate.net These shuttles are essential for transferring the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondria for use in the electron transport chain, as the inner mitochondrial membrane is impermeable to NADH. nih.gov

The malate-aspartate shuttle, the more energy-efficient of the two, relies on the enzyme malate (B86768) dehydrogenase to convert oxaloacetate to malate in the cytosol, a reaction that oxidizes NADH to NAD+. sketchy.comyoutube.com A lower cytosolic NADH/NAD+ ratio, which can be promoted by the conversion of this compound to lactate, can influence the equilibrium of this reaction. researchgate.net The glycerol-3-phosphate shuttle, predominant in tissues like skeletal muscle and the brain, utilizes cytosolic glycerol-3-phosphate dehydrogenase to convert dihydroxyacetone phosphate to glycerol-3-phosphate, also oxidizing NADH to NAD+. youtube.com The activity of these shuttles is therefore indirectly modulated by this compound metabolism through its influence on the cytosolic NAD+/NADH balance, ensuring that the reducing equivalents from glycolysis are efficiently transported into the mitochondria to support oxidative phosphorylation.

This compound as a Modulator of Cellular Reactive Oxygen Species (ROS) Levels

Beyond its central role in energy metabolism, this compound also functions as a significant modulator of cellular reactive oxygen species (ROS) levels. ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that are byproducts of normal metabolic processes, particularly mitochondrial respiration. While ROS play roles in cell signaling, excessive levels can lead to oxidative stress, causing damage to lipids, proteins, and DNA.

This compound has been shown to possess direct antioxidant properties due to its α-keto-carboxylate structure, which enables it to non-enzymatically scavenge and neutralize ROS, particularly hydrogen peroxide. Studies have demonstrated that this compound can dose-dependently attenuate the formation of ROS induced by oxidative stressors. For instance, in neuronal cell cultures, this compound has been shown to protect against insults from hydrogen peroxide and other mitochondrial toxins.

Direct Scavenging of Hydroxyl Radicals and Hydrogen Peroxide by this compound

This compound, an α-ketoacid, possesses the intrinsic ability to act as a direct chemical scavenger of reactive oxygen species (ROS), notably hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (·OH). nih.govnih.gov This antioxidant property is attributed to its α-ketocarboxylate structure, which enables it to engage in non-enzymatic reactions with peroxides. nih.gov

The primary mechanism involves a non-enzymatic oxidative decarboxylation reaction. nih.govnih.gov In the presence of hydrogen peroxide, this compound undergoes nucleophilic addition of H₂O₂ to its α-carbonyl group. This forms an unstable intermediate, 2-hydroperoxy-2-hydroxypropanoate, which then rapidly rearranges to yield acetate, carbon dioxide (CO₂), and water. researchgate.net This reaction effectively neutralizes the oxidative threat of H₂O₂ before it can decompose, particularly in the presence of transition metals, to form the more damaging hydroxyl radical. nih.govnih.gov

The reaction can be summarized as follows: CH₃COCOO⁻ + H₂O₂ → CH₃COO⁻ + CO₂ + H₂O nih.gov

Research has demonstrated this direct scavenging capability in various experimental models. In neuronal cell cultures, this compound has been shown to protect against H₂O₂-induced toxicity by directly degrading it. nih.govnih.gov Studies on human neuroblastoma SK-N-SH cells found that this compound dose-dependently attenuated the increase in intracellular ROS caused by H₂O₂ exposure. nih.gov Similarly, in cell-free systems, this compound was shown to inhibit the production of hydroxyl radicals generated from cysteine autoxidation by removing the precursor H₂O₂. nih.gov

The kinetics of this reaction have been investigated, with the second-order rate constant for the reaction between this compound and H₂O₂ determined to be 2.360 ± 0.198 M⁻¹ s⁻¹. researchgate.netnih.gov However, the biological significance of this direct scavenging mechanism is context-dependent. Calculations suggest that at typical intracellular this compound concentrations (around 150 µM), the clearance of H₂O₂ is relatively slow. researchgate.netnih.gov In contrast, at higher concentrations that can be achieved in the extracellular space or in cell culture media (e.g., 1,000 µM), this compound can eliminate H₂O₂ much more rapidly, suggesting its role as a direct scavenger may be more prominent extracellularly. researchgate.netnih.gov

| Experimental Model | ROS Investigated | This compound Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Human Neuroblastoma SK-N-SH Cells | H₂O₂-induced intracellular ROS | 1 mM and 2 mM | Attenuated ROS accumulation from 609% of control (H₂O₂ alone) to 220% and 126%, respectively. | nih.gov |

| Human Neuroblastoma SK-N-SH Cells | H₂O₂-induced mitochondrial ROS | 1–4 mM | Concentration-dependently suppressed mitochondrial ROS formation. | nih.gov |

| Striatal Neurons | Exogenous H₂O₂ | Not specified | This compound protects against H₂O₂ toxicity via non-enzymatic oxidative decarboxylation. | nih.gov |

| Kinetic Analysis (in vitro) | H₂O₂ | 150 µM (intracellular avg.) | Elimination of 95% of H₂O₂ (0.01–50 µM) requires 141–185 minutes. | researchgate.netnih.gov |

| Kinetic Analysis (in vitro) | H₂O₂ | 1,000 µM (extracellular) | Elimination of 95% of H₂O₂ (5–200 µM) requires 21–25 minutes. | researchgate.netnih.gov |

Indirect Antioxidant Effects via Redox Balance Maintenance and Glutathione (B108866) Metabolism

Beyond its capacity for direct ROS scavenging, this compound exerts significant indirect antioxidant effects by modulating cellular redox homeostasis and bolstering the glutathione antioxidant system. metwarebio.comnih.gov These effects are intrinsically linked to its central role in energy metabolism.

This compound metabolism is a critical regulator of the cellular redox state, particularly the balance between the reduced and oxidized forms of nicotinamide adenine dinucleotide (NADH/NAD⁺). metwarebio.com The conversion of this compound to lactate by lactate dehydrogenase regenerates NAD⁺, which is essential for maintaining glycolytic flux. elifesciences.org Conversely, the entry of this compound into the mitochondria and its conversion to acetyl-CoA by the this compound dehydrogenase complex reduces NAD⁺ to NADH, fueling the electron transport chain. promegaconnections.comaatbio.com By influencing the NADH/NAD⁺ ratio, this compound metabolism impacts numerous cellular redox-sensitive pathways. metwarebio.com

A key indirect antioxidant mechanism of this compound involves enhancing the cell's capacity to maintain a reduced glutathione (GSH) pool. nih.gov GSH is a primary intracellular antioxidant that detoxifies ROS, a function that requires reducing power in the form of NADPH. researchgate.net this compound metabolism contributes to NADPH generation through the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net When this compound enters the TCA cycle, it forms citrate. This citrate can be exported to the cytosol, where it is converted to isocitrate and subsequently acted upon by NADP⁺-dependent isocitrate dehydrogenase to generate NADPH. researchgate.net This newly generated NADPH provides the necessary reducing equivalents for glutathione reductase to convert oxidized glutathione (GSSG) back to its reduced, active form (GSH). researchgate.net

Studies in isolated hearts have shown that this compound treatment can restore contractile function after injury from hydrogen peroxide by augmenting the GSH antioxidant system. nih.gov In this model, this compound increased the GSH/GSSG ratio by 52%, indicating a shift towards a more reduced and protective state. nih.gov Furthermore, research has identified a direct link between glucose metabolism, this compound, and glutathione biosynthesis via the enzyme this compound carboxylase. nih.govciteab.com This pathway is necessary for de novo glutathione synthesis in certain cell types, highlighting another way this compound metabolism supports the antioxidant defense system. nih.govumassmed.edu

| Experimental Model | Parameter Measured | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Isolated working guinea-pig hearts (post-H₂O₂ challenge) | GSH/GSSG redox potential | 5 mM this compound | Increased the GSH/GSSG ratio by 52% compared to untreated post-H₂O₂ myocardium. | nih.gov |

| Primary islets from human donors | Glutathione synthesis | Glucose metabolism (leading to this compound) | Identified de novo glutathione synthesis as a prominent glucose-driven pro-survival pathway. | nih.govciteab.com |

| Primary islets from human donors | Role of this compound Carboxylase | Loss- and gain-of-function studies | This compound carboxylase is necessary and sufficient to mediate metabolic input from glucose into glutathione synthesis. | nih.govumassmed.edu |

| Human Endothelial Cells | Apoptosis regulation | This compound | Restored the downregulated bcl-2 and the upregulated bax expression, which are redox-sensitive apoptosis regulators. | nih.gov |

Pyruvate As a Central Precursor in Anabolic Pathways and Intermediary Metabolism

Gluconeogenesis from Pyruvate and Lactate (B86563)

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, a process vital for maintaining blood glucose homeostasis, particularly during periods of fasting or prolonged exercise. This compound and lactate are primary substrates for this pathway. Lactate, produced in tissues like exercising muscle and red blood cells through anaerobic glycolysis, is transported to the liver, where it is converted back to this compound by lactate dehydrogenase in a process known as the Cori cycle. wikipedia.orgutah.edu This this compound, along with this compound derived from other sources, can then enter the gluconeogenic pathway to generate new glucose. nih.gov

While gluconeogenesis may appear to be a simple reversal of glycolysis, it is not. Three of the reactions in glycolysis are essentially irreversible under physiological conditions and must be circumvented by a separate set of enzymes in gluconeogenesis. wikipedia.orglibretexts.org The most significant of these bypasses is the conversion of this compound back to phosphoenolthis compound (B93156) (PEP).

This conversion is a two-step process that bridges the mitochondrial and cytosolic compartments. nih.gov

Carboxylation of this compound: The process begins in the mitochondria where the enzyme This compound carboxylase catalyzes the ATP-dependent carboxylation of this compound to form oxaloacetate. ias.ac.innih.gov This reaction requires the coenzyme biotin (B1667282). libretexts.org

Conversion of Oxaloacetate to Phosphoenolthis compound: Oxaloacetate is then converted to PEP by the enzyme phosphoenolthis compound carboxykinase (PEPCK) . nih.govlibretexts.org This step involves the hydrolysis of guanosine (B1672433) triphosphate (GTP) and the release of the previously added carbon dioxide molecule. csun.edu

Since the mitochondrial membrane is impermeable to oxaloacetate, it must be transported to the cytosol. This is typically achieved by reducing oxaloacetate to malate (B86768), which can then be transported out of the mitochondria and re-oxidized back to oxaloacetate in the cytosol, where PEPCK is located in humans. nih.govsketchy.com Alternatively, some species have a mitochondrial isoform of PEPCK that can directly convert oxaloacetate to PEP within the mitochondria. libretexts.orgwikipedia.org

The other two irreversible steps of glycolysis, catalyzed by phosphofructokinase-1 and hexokinase/glucokinase, are bypassed in gluconeogenesis by the enzymes fructose-1,6-bisphosphatase and glucose-6-phosphatase , respectively. wikipedia.orgnih.gov

| Glycolysis Enzyme | Reaction (Glycolysis) | Gluconeogenesis Bypass Enzyme(s) | Reaction (Gluconeogenesis) |

| This compound Kinase | Phosphoenolthis compound → this compound | This compound Carboxylase & PEPCK | This compound → Oxaloacetate → Phosphoenolthis compound |

| Phosphofructokinase-1 | Fructose-6-phosphate → Fructose-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate → Fructose-6-phosphate |

| Hexokinase/Glucokinase | Glucose → Glucose-6-phosphate | Glucose-6-phosphatase | Glucose-6-phosphate → Glucose |

The rate of gluconeogenesis from this compound is tightly controlled to prevent wasteful futile cycles with glycolysis and to respond to the physiological needs of the organism. This regulation occurs through allosteric control of key enzymes and hormonal signaling.

Allosteric Regulation:

Acetyl-CoA: A key allosteric activator of This compound carboxylase is acetyl-CoA. ias.ac.inwikipedia.org High levels of acetyl-CoA, often resulting from fatty acid oxidation, signal an energy-replete state and the availability of ATP, thus promoting the diversion of this compound towards gluconeogenesis rather than the citric acid cycle. libretexts.orgnih.gov

ADP: Conversely, high levels of adenosine (B11128) diphosphate (B83284) (ADP) indicate a low energy state and allosterically inhibit both this compound carboxylase and PEPCK, thus downregulating the energy-consuming process of gluconeogenesis. nih.gov

AMP and Fructose-2,6-bisphosphate: Fructose-1,6-bisphosphatase is allosterically inhibited by adenosine monophosphate (AMP), another indicator of low cellular energy. It is also strongly inhibited by fructose-2,6-bisphosphate, a potent allosteric activator of the opposing glycolytic enzyme, phosphofructokinase-1. utah.edu The concentration of fructose-2,6-bisphosphate is under hormonal control.

Hormonal Regulation:

Glucagon (B607659): Released in response to low blood glucose, glucagon stimulates gluconeogenesis. It does so primarily by decreasing the levels of fructose-2,6-bisphosphate, which relieves the inhibition of fructose-1,6-bisphosphatase. ias.ac.in Glucagon also promotes the transcription of the gene encoding PEPCK, leading to increased enzyme synthesis. wikipedia.orgnih.gov

Insulin (B600854): Secreted in response to high blood glucose, insulin has the opposite effect, inhibiting gluconeogenesis. Insulin counteracts the action of glucagon, leading to an increase in fructose-2,6-bisphosphate and the subsequent inhibition of gluconeogenesis. ias.ac.in It also represses the expression of the PEPCK gene.

Glucocorticoids (e.g., Cortisol): These stress hormones can stimulate gluconeogenesis by increasing the transcription of genes for key gluconeogenic enzymes, including PEPCK. wikipedia.orgwikipedia.org

| Regulatory Molecule/Hormone | Target Enzyme | Effect on Enzyme Activity | Overall Effect on Gluconeogenesis |

| Acetyl-CoA | This compound Carboxylase | Activation | Stimulation |

| ADP | This compound Carboxylase, PEPCK | Inhibition | Inhibition |

| AMP | Fructose-1,6-bisphosphatase | Inhibition | Inhibition |

| Fructose-2,6-bisphosphate | Fructose-1,6-bisphosphatase | Inhibition | Inhibition |

| Glucagon | PFK-2/FBPase-2, PEPCK (gene expression) | ↑ FBPase-2 activity, ↑ PEPCK synthesis | Stimulation |

| Insulin | PFK-2/FBPase-2, PEPCK (gene expression) | ↑ PFK-2 activity, ↓ PEPCK synthesis | Inhibition |

| Cortisol | PEPCK (gene expression) | ↑ PEPCK synthesis | Stimulation |

Amino Acid Biosynthesis from this compound

This compound serves as the direct precursor for the synthesis of the non-essential amino acid alanine (B10760859), as well as the carbon backbone for the essential branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine in microorganisms and plants. nih.govwikipedia.org

Alanine: The synthesis of alanine from this compound is a straightforward, single-step reaction. It is formed by the transamination of this compound, a reaction catalyzed by alanine aminotransferase (also known as glutamate-pyruvate transaminase). In this reversible reaction, the amino group from glutamate (B1630785) is transferred to this compound, yielding alanine and α-ketoglutarate. wikipedia.orgnih.gov